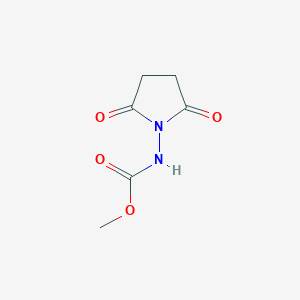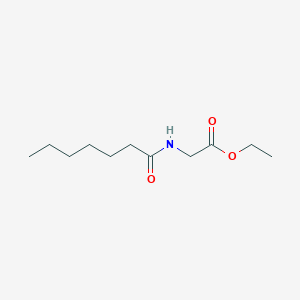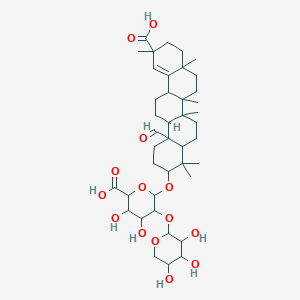
Hexadecenoic acid
Vue d'ensemble
Description
Hexadecenoic acid, also known as Palmitoleic acid or (9 Z)-hexadec-9-enoic acid, is an omega-7 monounsaturated fatty acid (16:1n-7) with the formula CH3(CH2)5CH=CH(CH2)7COOH . It is a rare component of fats and a common constituent of the glycerides of human adipose tissue . Hexadecenoic fatty acids are monounsaturated lipid components, which are interesting targets of plasma lipidomic studies and biomarker development .
Synthesis Analysis
Hexadecenoic fatty acids are synthesized from palmitic acid. The main positional isomers, palmitoleic (9-cis-16:1) and sapienic acids (6-cis-16:1), have an endogenous origin from palmitic acid . The trans 16:1 isomers are attributed so far to dietary sources of industrial and dairy fats, whereas the endogenous formation due to the free radical-mediated isomerization can represent an emerging, yet unexplored, pathway connected to cellular stress .
Molecular Structure Analysis
The molecular formula of Hexadecenoic acid is C16H30O2 . The IUPAC Standard InChI is InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h5-6H,2-4,7-15H2,1H3,(H,17,18)/b6-5- .
Chemical Reactions Analysis
Hexadecenoic acid reacted with the lipopolysaccharides’ hydroxyl group, an element of the bacterial cell wall, causing the lipopolysaccharide membrane structure’s asymmetric conversion .
Physical And Chemical Properties Analysis
Hexadecenoic acid is a C16, monounsaturated fatty acid with a double bond at position 11 . It is a key intermediate in silkworm pheromone biosynthesis .
Applications De Recherche Scientifique
Anti-Inflammatory Applications
- Scientific Field: Biomedicine
- Application Summary: Hexadecenoic acid, specifically its isomer palmitoleic acid, has been identified as a lipokine with important beneficial actions in metabolic diseases . It has anti-inflammatory properties and is considered a potential regulator of inflammatory responses .
- Methods of Application: The bulk of hexadecenoic fatty acids found in mouse peritoneal macrophages is esterified in a unique phosphatidylcholine species . This species markedly decreases when the macrophages are activated with inflammatory stimuli, in parallel with net mobilization of free hexadecenoic acid .
- Results/Outcomes: Using pharmacological inhibitors and specific gene-silencing approaches, it was demonstrated that hexadecenoic acids are selectively released by calcium-independent group VIA phospholipase A2 under activation conditions .
Biomarker for Metabolic Diseases
- Scientific Field: Lipidomics
- Application Summary: Hexadecenoic acid isomers, such as palmitoleic acid and sapienic acid, have been found in human blood lipids and are emerging as health biomarkers . The ratio between palmitoleic acid and palmitic acid affords the delta-9 desaturase index that is increased in obesity .
- Methods of Application: The identification of sapienic acid as a component of human erythrocyte membrane phospholipids was reported, with a significant increase in morbidly obese patients .
- Results/Outcomes: The fatty acid profile of morbidly obese subjects showed significant increases of stearic acid (C18:0) and C20 omega-6, as well as decreases of oleic acid (9 cis -18:1) and docosahexaenoic acid (C22:6 omega-3) as compared with lean healthy controls .
Anti-Diabetic Applications
- Scientific Field: Biomedicine
- Application Summary: Hexadecenoic acid, specifically its isomer palmitoleic acid, has been identified as a lipokine with important beneficial actions in metabolic diseases . It has been shown to have anti-diabetic properties .
- Methods of Application: The hexadecenoic acids are selectively released by calcium-independent group VIA phospholipase A2 under activation conditions . A significant part is also transferred to other phospholipids to form hexadecenoate-containing inositol phospholipids, which are known to possess growth-factor-like-properties, and are also used to form fatty acid esters of hydroxy fatty acids, compounds with known anti-diabetic properties .
- Results/Outcomes: The results have shown diverse effects among studies in cell lines, animal models and humans . Palmitoleic acid was described as a lipokine able to regulate different metabolic processes such as an increase in insulin sensitivity in muscle, β cell proliferation, prevention of endoplasmic reticulum stress and lipogenic activity in white adipocytes .
Biomarker for Atherosclerosis
- Scientific Field: Lipidomics
- Application Summary: A positional isomer of hexadecenoic acid, hypogeic acid (16:1n-9), is produced from the partial β-oxidation of oleic acid . Hypogeic acid has been regarded as a possible biomarker of foamy cell formation during atherosclerosis .
- Methods of Application: The identification of hypogeic acid as a component of human erythrocyte membrane phospholipids was reported, with a significant increase in morbidly obese patients .
- Results/Outcomes: Studies on their biological effects are still scarce, but accumulating evidence suggests that they also play important roles in metabolic regulation .
Role in Cancer Cell Metabolism
- Scientific Field: Oncology
- Application Summary: Hexadecenoic acid, specifically its isomer sapienic acid, has been found to have a distinct metabolism in human Caco-2 cells, a model for colon cancer . It is rapidly converted to n-10 C18 MUFA and a n-10 PUFA, increasing the unsaturated fatty acid levels in the cell lipidome, contributing to an increased fluidity .
- Methods of Application: The model of Caco-2 cell line was used to monitor sapienic acid supplementation (150 and 300 μM) and provide evidence of the formation of n-10 fatty acids as well as their incorporation at levels of membrane phospholipids and triglycerides .
- Results/Outcomes: Sapienic acid was the less toxic among the tested fatty acids, showing the highest EC 50 s and inducing death only in 75% of cells at the highest concentration tested .
Role in Lipid Remodeling
- Scientific Field: Lipidomics
- Application Summary: Hexadecenoic acid, specifically its isomer sapienic acid, has been found to influence lipid remodeling . It leads to an increase of 8 cis -18:1, n-10 PUFA and a decrease of saturated fats .
- Methods of Application: The model of Caco-2 cell line was used to monitor sapienic acid supplementation (150 and 300 μM) and provide evidence of the formation of n-10 fatty acids as well as their incorporation at levels of membrane phospholipids and triglycerides .
- Results/Outcomes: Cholesteryl esters were formed only in cases with sapienic acid .
Safety And Hazards
Orientations Futures
Hexadecenoic fatty acids are emerging health biomarkers, and in particular the ratio between palmitoleic acid (9 cis -16:1) and palmitic acid (16:0) affords the delta-9 desaturase index that is increased in obesity . These findings open new perspectives for plasma lipidomics involving monounsaturated fatty acids, highlighting future developments for their evaluation in different health conditions including free radical stress .
Propriétés
IUPAC Name |
(E)-hexadec-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h14-15H,2-13H2,1H3,(H,17,18)/b15-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRMGCSSSYZGSM-CCEZHUSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201312626 | |
| Record name | trans-2-Hexadecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Trans-Hexa-dec-2-enoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010735 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Hexadecenoic acid | |
CAS RN |
929-79-3, 25447-95-4, 629-56-1 | |
| Record name | trans-2-Hexadecenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexadecenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025447954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-2-Hexadecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hexadecenoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















